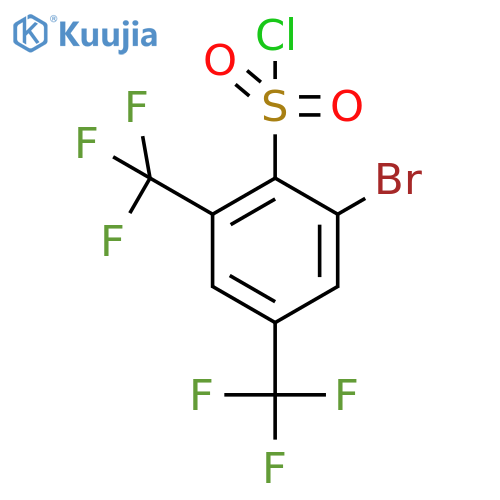

Cas no 1805510-70-6 (2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride)

2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride

-

- インチ: 1S/C8H2BrClF6O2S/c9-5-2-3(7(11,12)13)1-4(8(14,15)16)6(5)19(10,17)18/h1-2H

- InChIKey: ZAWFFXHKNHGZFT-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 428

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 42.5

2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013019115-1g |

2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride |

1805510-70-6 | 97% | 1g |

1,534.70 USD | 2021-06-25 |

2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride 関連文献

-

P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chlorideに関する追加情報

Research Briefing on 2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride (CAS: 1805510-70-6)

2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride (CAS: 1805510-70-6) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative, characterized by its trifluoromethyl and bromo substituents, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of sulfonamide-based therapeutics. Recent studies have highlighted its potential in drug discovery, material science, and agrochemical applications, making it a compound of considerable interest to researchers.

The unique structural features of 2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride, including its electron-withdrawing trifluoromethyl groups and reactive sulfonyl chloride moiety, enable it to participate in a variety of chemical transformations. These transformations are critical for the construction of complex molecular architectures, such as sulfonamides, sulfonyl fluorides, and other sulfur-containing compounds. Recent advancements in synthetic methodologies have further expanded its utility, allowing for more efficient and selective reactions under mild conditions.

In the context of drug discovery, this compound has been employed as a key building block in the synthesis of novel sulfonamide-based inhibitors. Sulfonamides are a well-established class of compounds with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Recent research has demonstrated the efficacy of derivatives derived from 2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride in targeting specific enzymes and receptors, paving the way for the development of next-generation therapeutics.

One notable application of this compound is in the design of covalent inhibitors, which form irreversible bonds with their target proteins. The reactive sulfonyl chloride group facilitates the formation of stable covalent adducts with nucleophilic residues in the active sites of enzymes, thereby enhancing inhibitory potency and selectivity. Recent studies have explored its use in the development of covalent inhibitors for proteases, kinases, and other disease-relevant targets, with promising results in preclinical models.

Beyond its role in drug discovery, 2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride has also found applications in material science. Its incorporation into polymers and functional materials has been shown to impart desirable properties, such as enhanced thermal stability, chemical resistance, and optical characteristics. Researchers have leveraged its unique reactivity to develop advanced materials for use in coatings, adhesives, and electronic devices.

In summary, 2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride (CAS: 1805510-70-6) represents a valuable tool in the arsenal of chemical biologists and pharmaceutical researchers. Its versatility, combined with recent advancements in synthetic and application methodologies, underscores its potential to drive innovation across multiple disciplines. Ongoing research efforts are expected to further elucidate its mechanistic insights and expand its utility in addressing unmet medical and technological challenges.

1805510-70-6 (2,4-Bis(trifluoromethyl)-6-bromobenzenesulfonyl chloride) 関連製品

- 1807424-25-4(3-Bromo-4-(3-ethoxy-3-oxopropyl)cinnamic acid)

- 2309613-80-5(N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide)

- 1187055-81-7(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one)

- 1098070-03-1(2-((3-Bromophenyl)thio)ethanamine)

- 61-31-4(Sodium 2-(naphthalen-1-yl)acetate)

- 1421445-61-5(2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide)

- 1803721-99-4(1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one)

- 1798430-01-9(5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt)

- 2580184-72-9(tert-butyl N-1-hydroxy-3-(oxan-2-yl)propan-2-ylcarbamate)

- 2171549-13-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(1H-pyrazol-4-yl)propylcarbamoyl}propanoic acid)